molecular formula C11H14FNO B13117428 5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13117428
M. Wt: 195.23 g/mol
InChI Key: YPXSGJIDHUYJNE-UHFFFAOYSA-N
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Description

5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a tetrahydronaphthalene (tetralin) derivative featuring a fluorine atom at position 5 and a methoxy group at position 8 on the aromatic ring. These substitutions are known to influence lipophilicity, metabolic stability, and receptor binding affinity, making them critical in medicinal chemistry .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FNO/c1-14-10-6-5-8(12)7-3-2-4-9(13)11(7)10/h5-6,9H,2-4,13H2,1H3

InChI Key

YPXSGJIDHUYJNE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(CCCC2=C(C=C1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps. One common method starts with the preparation of 5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, which is then subjected to reductive amination to introduce the amine group at the 1st position. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the presence of a suitable solvent like methanol or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine belongs to the class of tetrahydroisoquinoline derivatives, which have been extensively studied for their diverse biological activities. The compound exhibits potential in the following areas:

Antineoplastic Activity

Tetrahydroisoquinoline derivatives have shown promising results in cancer therapy. Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that certain tetrahydroisoquinoline analogs exhibited cytotoxic effects against various cancer cell lines, suggesting that 5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine may have similar properties due to its structural similarity .

Neuroprotective Effects

The compound's potential neuroprotective effects are noteworthy. Studies on related compounds indicate that they can modulate neuroinflammation and provide protection against neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism of action often involves the inhibition of oxidative stress and modulation of neurotransmitter systems .

Antimicrobial Properties

Research has shown that tetrahydroisoquinoline derivatives possess antimicrobial activity against a range of pathogens. The structure of 5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine suggests it may exhibit similar antibacterial and antifungal properties. This has implications for developing new antibiotics or antifungal agents .

Synthetic Pathways

The synthesis of 5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through various synthetic methodologies. A notable method involves the Pictet–Spengler reaction followed by selective fluorination and methoxylation steps to achieve the desired compound efficiently .

Data Table: Summary of Biological Activities

Activity TypeEvidence LevelReference
AntineoplasticPromising
NeuroprotectiveModerate
AntimicrobialEmerging

Case Study 1: Anticancer Activity

A recent study explored the anticancer effects of tetrahydroisoquinoline derivatives on breast cancer cells. The results indicated that these compounds inhibited cell proliferation significantly and induced apoptosis through the mitochondrial pathway. The findings suggest that 5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine could be a candidate for further investigations in cancer therapy .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of tetrahydroisoquinolines in models of neurodegeneration. The results showed that these compounds reduced neuronal cell death and inflammation markers significantly. This highlights the potential therapeutic application of compounds like 5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or altering cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural analogs based on substituents, molecular weight, and physical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (%) Key Features
5-Fluoro-8-methoxy-... (Target) 5-F, 8-OCH3 C11H14FNO 195.24* - - High electronegativity from F; OCH3 enhances lipophilicity
(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 5-OCH3, HCl salt C11H16ClNO 213.71 - 95 Chiral center; HCl salt improves stability
trans-4-Cyclohexyl-N,N-dimethyl-... (5l) 4-cyclohexyl, N,N-dimethyl C18H27N 257.41 137–139 71 Bulky cyclohexyl group increases steric hindrance
Sertraline Hydrochloride 4-(3,4-Cl2)C6H3, N-Me C17H17Cl2N·HCl 342.69 - - FDA-approved SSRI; dichlorophenyl enhances binding
(S)-6-Bromo-5-fluoro-... 6-Br, 5-F C10H11BrFN 244.11 - - Halogenated substituents for enhanced activity

*Calculated based on analogous structures.

Key Observations:
  • Methoxy Group : The 8-OCH3 substituent (analogous to ) enhances lipophilicity, which may improve blood-brain barrier penetration compared to polar groups like -OH .
  • Chirality : Enantiopure derivatives (e.g., (R)-5-methoxy-...) show distinct pharmacological profiles, highlighting the importance of stereochemistry in drug design .

Biological Activity

5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic organic compound belonging to the class of tetrahydronaphthalenes. It features a fluorine atom at the 5th position, a methoxy group at the 8th position, and an amine group at the 1st position on the naphthalene ring. This unique substitution pattern influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is C11H14FNOC_{11}H_{14}FNO with a molecular weight of 195.23 g/mol. The presence of both fluorine and methoxy groups contributes to its distinct biological activity by enhancing binding affinity to various receptors and enzymes.

PropertyValue
Molecular FormulaC11H14FNOC_{11}H_{14}FNO
Molecular Weight195.23 g/mol
CAS Number1337731-86-8
Melting PointNot available

Research indicates that the biological activity of 5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is primarily linked to its interactions with specific molecular targets. The fluorine and methoxy groups significantly influence its binding affinity towards various receptors. Studies have shown that this compound can modulate enzyme activity and receptor binding, suggesting potential therapeutic applications in treating various diseases.

Key Biological Activities

  • Enzyme Modulation : The compound has been studied for its ability to inhibit specific enzyme activities, which could be beneficial in therapeutic contexts.
  • Receptor Binding : Its structural features enable it to interact effectively with certain receptors, potentially influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar tetrahydronaphthalene derivatives. For instance:

  • A study highlighted the antitumor activity of related compounds, indicating that structural modifications can significantly impact efficacy against cancer cells. The presence of electron-donating groups was found to enhance cytotoxicity (IC50 values in the nanomolar range) against various cancer cell lines .
  • Another investigation into antimicrobial properties demonstrated that similar naphthalene derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for 5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine suggests that:

  • The positioning of the fluorine atom enhances lipophilicity and receptor affinity.
  • The methoxy group may play a role in stabilizing interactions with target proteins or enzymes.

This unique combination allows for greater selectivity and potency compared to other analogs.

Comparative Analysis with Related Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameKey Features
5-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-oneLacks amine group; different substitution pattern
8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-oneDifferently substituted but shares core structure
5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-aminesSimilar structure but lacks specific functional groups

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization, fluorination, and methoxylation. For example, intermediates can be prepared via reductive amination of ketone precursors using methylamine and formic acid in DMF, followed by Pd/C-catalyzed hydrogenation . Characterization relies on 1^1H NMR and 13^{13}C NMR to confirm regiochemistry and purity. HPLC (e.g., MeOH/EtOH/hexanes solvent systems) is critical for resolving diastereomers and verifying enantiomeric ratios .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to assign substituent positions (e.g., distinguishing 5-fluoro vs. 8-methoxy groups) .
  • HPLC : Chiral columns (e.g., hexane/EtOAc gradients) resolve enantiomers, with retention times (e.g., 15.3–17.2 min) indicating stereochemical purity .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C11_{11}H14_{14}FNO) and rules out impurities .

Q. How is initial biological activity screening conducted for this compound, particularly regarding receptor binding?

  • Methodological Answer : Radioligand binding assays (e.g., using rat brain membranes) evaluate affinity for receptors like 5-HT7_{7} or α1_1-adrenoceptors. For example:

  • Competitive Binding : Incubate with 3^3H-8-OH-DPAT (5-HT1A_{1A} ligand) or 3^3H-prazosin (α1_1-antagonist) to measure Ki_i values .
  • Functional Assays : Isolated tissue preparations (e.g., rabbit ear artery) determine EC50_{50} for agonist/antagonist activity .

Advanced Research Questions

Q. What strategies are employed for enantioselective synthesis, and how is enantiomeric excess determined?

  • Methodological Answer :

  • Chiral Auxiliaries : Use tert-butanesulfinyl groups to induce asymmetry during imine formation, followed by chromatographic resolution (hexane/EtOAc) .
  • Catalytic Asymmetric Hydrogenation : Palladium complexes with chiral ligands (e.g., BINAP) yield enantiomerically enriched products .
  • Enantiomeric Excess (ee) : Measured via chiral HPLC or polarimetry (e.g., [α]D_D = +97.8° for (1S,4S) isomers) .

Q. How can computational models (e.g., DFT, molecular docking) predict the compound’s receptor interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize ligand geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding .
  • Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., with 5-HT7_{7} homology models) and identify key residues (e.g., Ser5.42, Phe6.51) .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit lipid bilayers .

Q. What methods resolve contradictions in binding affinity data across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compare Ki_i values across studies using standardized receptor preparations (e.g., rat vs. human cloned receptors) .
  • Pharmacophore Modeling : Identify structural motifs (e.g., methoxy vs. fluorine substituents) that explain selectivity discrepancies .
  • Control Experiments : Validate assay conditions (e.g., buffer pH, Mg2+^{2+} concentration) to ensure reproducibility .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under nitrogen at −20°C to prevent oxidation of the amine group .
  • Safety Protocols : Use fume hoods for synthesis; in case of exposure, flush skin/eyes with water for ≥15 minutes and avoid inducing vomiting if ingested .
  • Stability Testing : Monitor decomposition via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .

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